molecular formula C23H31BrN8O3 B1607279 N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide CAS No. 702676-93-5

N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide

Numéro de catalogue: B1607279
Numéro CAS: 702676-93-5
Poids moléculaire: 547.4 g/mol
Clé InChI: ZNSULAZTNWFKEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BX-320 est un inhibiteur sélectif, compétitif vis-à-vis de l'ATP, et actif par voie orale de la kinase sérine/thréonine kinase 3-phosphoinositide-dépendante 1 (PDK1). Il a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose et à inhiber la croissance tumorale. Le composé a une valeur IC50 de 30 nanomolaires dans un format de test de kinase direct .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BX-320 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de BX-320 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie. L'objectif est de produire BX-320 en grandes quantités tout en maintenant son intégrité chimique et son activité biologique .

Analyse Des Réactions Chimiques

Types de réactions

BX-320 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

BX-320 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

BX-320 exerce ses effets en se liant au site de liaison de l'ATP de la PDK1, inhibant ainsi son activité de kinase. Cette inhibition perturbe la voie de signalisation PDK1/Akt, qui est essentielle à la croissance et à la survie des cellules cancéreuses. En bloquant cette voie, BX-320 induit l'apoptose et inhibe la croissance tumorale. Les cibles moléculaires comprennent la PDK1, l'Akt et d'autres protéines de signalisation en aval .

Applications De Recherche Scientifique

Structural Characteristics

BX-320 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C23H31BrN8O3
  • Molecular Weight: 547.448 g/mol
  • Chemical Structure: The compound contains multiple functional groups, including a brominated pyrimidine ring, an amino group, and a dimethylmalonamide moiety. Its structural complexity allows for specific interactions with biological targets.

Inhibition of PDK1/Akt Signaling Pathway

BX-320 is primarily recognized for its role as an inhibitor of the 3-phosphoinositide-dependent kinase 1 (PDK1), which is pivotal in the Akt signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism, making it a prime target in cancer therapy.

  • IC50 Values: BX-320 exhibits potent inhibitory activity against PDK1 with IC50 values ranging from 11 to 39 nM in various assays, indicating its effectiveness in blocking PDK1-mediated signaling in cancer cells .

Anticancer Potential

Research indicates that BX-320 can inhibit the growth of several cancer cell lines through apoptosis induction and inhibition of anchorage-dependent growth. Notably, it has shown efficacy against tumor cells with elevated Akt activity, suggesting that it may enhance sensitivity to treatment in these contexts .

Case Studies

Several studies have documented the effects of BX-320 on cancer models:

  • In Vivo Studies: BX-320 has been tested in nude mice models where it inhibited the growth of LOX melanoma tumors after intravenous administration of tumor cells . This highlights its potential as an effective therapeutic agent for metastatic cancers.
  • Cell Culture Studies: In vitro experiments demonstrated that BX-320 significantly reduced cell viability in various cancer cell lines, showcasing its broad-spectrum anticancer activity .

Mécanisme D'action

BX-320 exerts its effects by binding to the ATP binding site of PDK1, thereby inhibiting its kinase activity. This inhibition disrupts the PDK1/Akt signaling pathway, which is crucial for cancer cell growth and survival. By blocking this pathway, BX-320 induces apoptosis and inhibits tumor growth. The molecular targets include PDK1, Akt, and other downstream signaling proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de BX-320

BX-320 est unique en raison de sa haute sélectivité pour la PDK1 et de sa capacité à induire une forte réponse pro-apoptotique dans les cellules cancéreuses. Il a montré son efficacité dans des modèles in vitro et in vivo, ce qui en fait un candidat prometteur pour un développement plus poussé en tant qu'agent anticancéreux .

Activité Biologique

N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide, also known as BX-320, is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C23H31BrN8O3
  • Molecular Weight : 547.448 g/mol
  • Atom Count : 66
  • Chiral Atom Count : 0
  • Bond Count : 68
  • Aromatic Bond Count : 12

Structural Representation

The compound features a complex structure that includes a brominated pyrimidine moiety and a pyrrolidine-derived side chain, which are crucial for its biological activity. The detailed structural representation can be found in the RCSB Protein Data Bank under entry 1Z5M .

BX-320 primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway, which is integral to cancer cell growth and survival. This pathway is often upregulated in various cancers, making it a significant target for therapeutic intervention .

In Vitro Studies

In vitro studies have demonstrated that BX-320 effectively inhibits the growth of several tumor cell lines. The compound shows IC50 values ranging from 11 to 30 nM, indicating potent inhibitory activity against PDK1. Notably, cancer cells with elevated Akt activity exhibit over 30-fold increased sensitivity to BX-320 compared to normal cells .

In Vivo Studies

In vivo experiments using nude mice models have shown that BX-320 can inhibit the growth of melanoma tumors in the lungs when tumor cells are injected into the tail vein. This suggests potential clinical applications for BX-320 as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activities of BX-320 compared to other known PDK1 inhibitors:

CompoundIC50 (nM)Tumor TypeMode of Action
BX-32011-30MelanomaPDK1 Inhibition
BX-79515VariousPDK1 Inhibition
BX-91220BreastPDK1 Inhibition

Case Study 1: Efficacy in Melanoma Treatment

A study published in The Journal of Biological Chemistry highlighted the efficacy of BX-320 in reducing tumor size in melanoma models. Mice treated with BX-320 showed a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent for melanoma .

Case Study 2: Selectivity and Safety Profile

Research indicates that BX-320 exhibits selectivity towards cancer cells with activated Akt signaling while sparing normal cells, which may reduce potential side effects. This selectivity is critical for developing targeted cancer therapies .

Propriétés

IUPAC Name

N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSULAZTNWFKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220507
Record name BX-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702676-93-5
Record name BX-320
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BX-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BX-320
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Reactant of Route 2
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Reactant of Route 3
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Reactant of Route 4
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Reactant of Route 6
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.